(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of Boc-amino acid is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol . The chiral center at the α-carbon results in two enantiomers: ®-Boc-amino acid and (S)-Boc-amino acid. The tert-butoxycarbonyl group provides steric hindrance, affecting its reactivity and stability.
Scientific Research Applications
Metabolic Pathway Analysis :
- In a study, altered amino acid metabolism was monitored in rats following the administration of γ-hydroxybutyric acid. The metabolic profiling of amino acids was performed using derivatization methods, including ethoxycarbonyl/tert-butyldimethylsilyl, which is relevant due to the tert-butoxycarbonyl functional group present in (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid. This study provides insights into metabolic alterations and the potential role of such derivatives in metabolic studies (Seo et al., 2018).
Pharmacokinetic Profiling :
- Research involving a taxane analog closely related to (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid highlighted the importance of understanding the metabolism and excretion pathways of therapeutic compounds. This study detailed the pharmacokinetics of an oral taxane analog, shedding light on the metabolic pathways involving tert-butyl groups, which could be pertinent for the metabolism of tert-butoxycarbonyl-protected compounds (Ly et al., 2009).
Stereochemistry and Biological Activity :
- The stereochemistry of compounds significantly influences their biological activity. For instance, a study on the teratogenic activity of 2-ethylhexanoic acid, a metabolite of di-(2-ethylhexyl)phthalate, highlighted the importance of stereochemistry. The (R)- and (S)- enantiomers of the compound exhibited different levels of biological activity, suggesting that the configuration of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid could also play a critical role in its biological interactions (Hauck et al., 1990).
Future Directions
properties
IUPAC Name |
(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHHPNRENCUJY-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375895 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
500788-85-2 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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